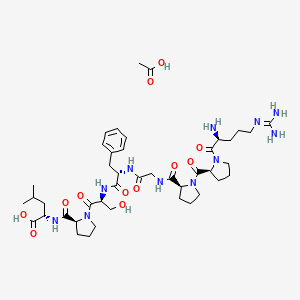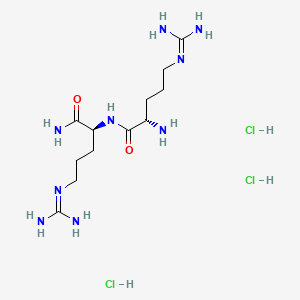
4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one is a chemical compound that features a pyrrolidine ring and a thioxo group attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one typically involves the reaction of pyrrolidine with a suitable thioxo precursor under controlled conditions. One common method involves the use of a thioxo ketone as the starting material, which reacts with pyrrolidine in the presence of a base to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for higher efficiency and yield. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the thioxo group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Pyrrolidinone: Known for its biological activities and used in the synthesis of various pharmaceuticals.
Thioxo ketones: Compounds with similar thioxo groups that exhibit comparable chemical reactivity.
Uniqueness
4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one is unique due to the combination of the pyrrolidine ring and the thioxo group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
118653-87-5 |
|---|---|
Formule moléculaire |
C8H13NOS |
Poids moléculaire |
171.258 |
Nom IUPAC |
4-pyrrolidin-1-yl-4-sulfanylidenebutan-2-one |
InChI |
InChI=1S/C8H13NOS/c1-7(10)6-8(11)9-4-2-3-5-9/h2-6H2,1H3 |
Clé InChI |
SOAGFUCJXVIPFN-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=S)N1CCCC1 |
Synonymes |
Pyrrolidine, 1-(3-oxo-1-thioxobutyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one](/img/structure/B568423.png)
![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B568425.png)



![[1,1-Biphenyl]-2,3-diol,4-methoxy-](/img/structure/B568431.png)
![2-Isopropyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B568435.png)




